molecular formula C19H16N2O3S2 B300118 Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B300118
M. Wt: 384.5 g/mol
InChI Key: UOWCEMXYTGSCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MTAB is a thiazole-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate is not fully understood. However, studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate inhibits the activity of certain enzymes, which leads to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In animal models, Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to reduce inflammation and inhibit the growth of cancer cells. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has also been shown to have an effect on the immune system, increasing the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anti-cancer therapies. However, one limitation of using Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potential toxicity. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to be toxic to certain types of cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. One area of research is the development of new anti-cancer therapies based on the mechanism of action of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. Another area of research is the development of new anti-inflammatory agents based on the structure of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. Additionally, research could focus on the potential use of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in other fields, such as immunology and microbiology.

Synthesis Methods

The synthesis of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves a series of chemical reactions, starting with the reaction between 4-phenyl-1,3-thiazole-2-amine and 4-chlorobenzoic acid. This reaction leads to the formation of 4-[(4-chlorobenzoyl)amino]phenyl-1,3-thiazole-2-thiol. The next step involves the reaction between this compound and methyl 2-bromoacetate, which results in the formation of methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been studied extensively for its potential applications in various fields of science. In the field of medicinal chemistry, Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been studied for its potential as an anti-cancer agent. Studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has the ability to inhibit the growth of cancer cells and induce apoptosis. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has the ability to reduce inflammation in animal models.

properties

Product Name

Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16N2O3S2/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)12-26-19-21-16(11-25-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)

InChI Key

UOWCEMXYTGSCNY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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